![molecular formula C8H8BrF2N B1488271 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine CAS No. 1785606-19-0](/img/structure/B1488271.png)
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (2-BrF-FEMA) is a fluorinated amine compound that has recently gained attention in the scientific community due to its versatility and wide range of applications. It has been used in a variety of organic synthesis reactions and in the preparation of pharmaceuticals, agrochemicals, and other compounds. This review will provide an overview of the synthesis method of 2-BrF-FEMA, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and some potential future directions.
Mechanism Of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine is not fully understood, but it is believed to involve the formation of a covalent bond between the fluorine atom of the 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine molecule and an acceptor molecule, such as an amino acid or peptide. This covalent bond can then be used to facilitate the formation of a new molecule, such as a peptide or peptidomimetic.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-oxidative effects in cell cultures, as well as some anti-cancer effects in animal models. Additionally, 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has been shown to reduce the formation of amyloid plaques in Alzheimer’s disease models.
Advantages And Limitations For Lab Experiments
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has several advantages for lab experiments, including its low toxicity and its high reactivity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it also has some limitations, such as its relatively short half-life and its tendency to form insoluble precipitates in certain solutions.
Future Directions
The potential future directions for 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine research include further investigations into its biochemical and physiological effects, its use in the synthesis of organic molecules, its potential applications in drug delivery, and its potential use in the development of new fluorescent proteins. Additionally, further research into its mechanism of action, its reactivity in different solvents, and its use in the synthesis of organic molecules could provide valuable insights into its potential applications.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of organic molecules, such as peptides, peptidomimetics, and other compounds. Additionally, 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has been used in the synthesis of fluorescent dyes, which can be used in fluorescence microscopy, and in the synthesis of fluorescent proteins, which can be used in fluorescence imaging.
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGMTSBVTXHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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